molecular formula C4HF3N2 B6230770 3,4,6-trifluoropyridazine CAS No. 2386912-84-9

3,4,6-trifluoropyridazine

Katalognummer: B6230770
CAS-Nummer: 2386912-84-9
Molekulargewicht: 134.06 g/mol
InChI-Schlüssel: WFIPPSQFKJRDLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,6-Trifluoropyridazine is a fluorinated heterocyclic compound with the molecular formula C4HF3N2. It is a derivative of pyridazine, where three hydrogen atoms are replaced by fluorine atoms at the 3, 4, and 6 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trifluoropyridazine typically involves the fluorination of pyridazine derivatives. One common method is the reaction of pyridazine with fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts can also enhance the efficiency of the fluorination process, allowing for higher yields and reduced reaction times .

Wirkmechanismus

The mechanism of action of 3,4,6-trifluoropyridazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The exact pathways and molecular targets vary depending on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4,6-Trifluoropyridazine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .

Eigenschaften

CAS-Nummer

2386912-84-9

Molekularformel

C4HF3N2

Molekulargewicht

134.06 g/mol

IUPAC-Name

3,4,6-trifluoropyridazine

InChI

InChI=1S/C4HF3N2/c5-2-1-3(6)8-9-4(2)7/h1H

InChI-Schlüssel

WFIPPSQFKJRDLN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NN=C1F)F)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.